molecular formula C15H14FN3O3S B5912817 1-(2-fluoro-4-nitrophenyl)-4-(2-thienylcarbonyl)piperazine

1-(2-fluoro-4-nitrophenyl)-4-(2-thienylcarbonyl)piperazine

Cat. No. B5912817
M. Wt: 335.4 g/mol
InChI Key: QHOJZFXYSSOYSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-fluoro-4-nitrophenyl)-4-(2-thienylcarbonyl)piperazine is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has been studied for its ability to modulate certain biochemical and physiological processes in the body.

Mechanism of Action

The mechanism of action of 1-(2-fluoro-4-nitrophenyl)-4-(2-thienylcarbonyl)piperazine involves the modulation of certain biochemical and physiological processes in the body. This compound acts as a modulator of various neurotransmitters such as dopamine, serotonin, and norepinephrine, which are involved in regulating mood, anxiety, and pain perception.
Biochemical and Physiological Effects:
1-(2-fluoro-4-nitrophenyl)-4-(2-thienylcarbonyl)piperazine has been shown to have various biochemical and physiological effects in the body. Some of these effects include:
1. Modulation of neurotransmitter levels: This compound modulates the levels of various neurotransmitters such as dopamine, serotonin, and norepinephrine, which are involved in regulating mood, anxiety, and pain perception.
2. Reduction in anxiety-like behaviors: Studies have shown that this compound has anxiolytic effects by reducing anxiety-like behaviors in animal models.
3. Antidepressant effects: 1-(2-fluoro-4-nitrophenyl)-4-(2-thienylcarbonyl)piperazine has been shown to have antidepressant effects by modulating the levels of certain neurotransmitters in the brain.
4. Antipsychotic effects: This compound has also been studied for its potential antipsychotic effects by modulating dopamine and serotonin levels in the brain.

Advantages and Limitations for Lab Experiments

1-(2-fluoro-4-nitrophenyl)-4-(2-thienylcarbonyl)piperazine has several advantages and limitations for lab experiments. Some of the advantages include:
1. High potency: This compound has high potency, which makes it an attractive candidate for therapeutic applications.
2. Selective activity: 1-(2-fluoro-4-nitrophenyl)-4-(2-thienylcarbonyl)piperazine has selective activity, which means that it can target specific neurotransmitter systems in the body.
3. Low toxicity: This compound has low toxicity, which makes it a safe candidate for therapeutic applications.
Some of the limitations include:
1. Limited research: There is limited research on the therapeutic applications of this compound, which makes it difficult to fully understand its potential.
2. Cost: The synthesis of 1-(2-fluoro-4-nitrophenyl)-4-(2-thienylcarbonyl)piperazine can be expensive, which makes it difficult to scale up for commercial use.

Future Directions

There are several future directions for the research on 1-(2-fluoro-4-nitrophenyl)-4-(2-thienylcarbonyl)piperazine. Some of these directions include:
1. Further studies on its therapeutic applications: More research is needed to fully understand the potential therapeutic applications of this compound in various diseases and conditions.
2. Development of new derivatives: The development of new derivatives of 1-(2-fluoro-4-nitrophenyl)-4-(2-thienylcarbonyl)piperazine could lead to compounds with improved potency and selectivity.
3. Clinical trials: Clinical trials are needed to evaluate the safety and efficacy of this compound in humans.
4. Identification of new targets: The identification of new targets for this compound could lead to the development of novel therapeutics for various diseases and conditions.
Conclusion:
In conclusion, 1-(2-fluoro-4-nitrophenyl)-4-(2-thienylcarbonyl)piperazine is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound has been studied for its ability to modulate certain biochemical and physiological processes in the body, and has shown promise as an antidepressant, antipsychotic, anxiolytic, and analgesic. Further research is needed to fully understand the potential of this compound, and to develop new derivatives with improved potency and selectivity.

Synthesis Methods

The synthesis method for 1-(2-fluoro-4-nitrophenyl)-4-(2-thienylcarbonyl)piperazine involves the reaction of 2-fluoro-4-nitroaniline with 2-thienylcarbonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with piperazine to yield the final product.

Scientific Research Applications

1-(2-fluoro-4-nitrophenyl)-4-(2-thienylcarbonyl)piperazine has been studied for its potential therapeutic applications in various diseases and conditions. Some of the scientific research applications include:
1. Antidepressant: Studies have shown that 1-(2-fluoro-4-nitrophenyl)-4-(2-thienylcarbonyl)piperazine has antidepressant effects by modulating the levels of certain neurotransmitters in the brain.
2. Antipsychotic: This compound has also been studied for its potential antipsychotic effects by modulating dopamine and serotonin levels in the brain.
3. Anxiolytic: 1-(2-fluoro-4-nitrophenyl)-4-(2-thienylcarbonyl)piperazine has been shown to have anxiolytic effects by reducing anxiety-like behaviors in animal models.
4. Pain relief: This compound has also been studied for its potential analgesic effects by modulating the levels of certain neurotransmitters involved in pain perception.

properties

IUPAC Name

[4-(2-fluoro-4-nitrophenyl)piperazin-1-yl]-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FN3O3S/c16-12-10-11(19(21)22)3-4-13(12)17-5-7-18(8-6-17)15(20)14-2-1-9-23-14/h1-4,9-10H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHOJZFXYSSOYSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C=C(C=C2)[N+](=O)[O-])F)C(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

4.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49649050
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Methanone, [4-(2-fluoro-4-nitrophenyl)-1-piperazinyl](2-thienyl)-

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